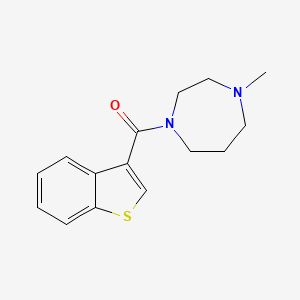![molecular formula C17H20N2O B5425309 N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5425309.png)
N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is a chemical compound with the molecular formula C17H20N2O. It is commonly referred to as Methyl-4-Ethylphenylcarbamate (MEP) and is used in various scientific research applications. MEP is synthesized using a specific method and has a unique mechanism of action that produces biochemical and physiological effects.
作用機序
N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has a unique mechanism of action that involves the inhibition of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, which leads to the termination of nerve impulses. This compound inhibits AChE, which leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses. This mechanism of action has been used in the development of drugs for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the concentration and duration of exposure. This compound has been shown to induce oxidative stress in various tissues, such as the liver and brain. It has also been shown to affect the levels of various neurotransmitters, such as dopamine and serotonin. Additionally, this compound has been shown to affect the expression of various genes that are involved in oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea in lab experiments include its high purity, stability, and solubility in organic solvents. This compound is also commercially available, making it easily accessible for researchers. The limitations of using this compound in lab experiments include its toxicity and potential for inducing oxidative stress. Researchers must take precautions when handling this compound to avoid exposure to toxic levels.
将来の方向性
There are several future directions for the use of N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea in scientific research. One direction is the development of drugs that target AChE inhibition for the treatment of Alzheimer's disease. Another direction is the use of this compound as a reference standard in the analysis of environmental samples for the presence of this compound. Additionally, the mechanism of action of this compound could be further explored to identify other potential therapeutic targets.
合成法
N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is synthesized using a specific method that involves the reaction of 2-methylphenyl isocyanate and 4-methylphenyl ethylamine in the presence of a catalyst. The reaction produces this compound as a white crystalline solid that is soluble in organic solvents. The yield of this compound is dependent on the reaction conditions, such as temperature, pressure, and the concentration of reactants.
科学的研究の応用
N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is used in various scientific research applications, such as in the synthesis of other compounds and as a reagent in chemical reactions. It is also used as a reference standard in analytical chemistry and is used to identify and quantify this compound in various samples. This compound has been used in the synthesis of various compounds, such as N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]thiourea and N-(2-methylphenyl)-N'-[1-(4-methylphenyl)ethyl]sulfonamide.
特性
IUPAC Name |
1-(2-methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-8-10-15(11-9-12)14(3)18-17(20)19-16-7-5-4-6-13(16)2/h4-11,14H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUAZSRWGIVHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-1'-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5425232.png)
![3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5425239.png)
![ethyl {2-chloro-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-ethoxyphenoxy}acetate](/img/structure/B5425241.png)
![(4R)-4-[4-({[(4-fluoro-2-methylphenyl)sulfonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide hydrochloride](/img/structure/B5425252.png)
![7-acetyl-6-(1-acetyl-1H-pyrrol-2-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5425253.png)
![3,7-dimethyl-11-[2-(1H-pyrazol-1-yl)butanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5425254.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5425262.png)
![2,6-dimethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5425265.png)
![(3R*,3aR*,7aR*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5425280.png)
![3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N-isopropylpropanamide](/img/structure/B5425306.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5425327.png)
![(4aS*,8aR*)-6-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5425341.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5425351.png)